7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione
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Overview
Description
7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione is a complex organic compound with the molecular formula C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol . This compound is part of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles as laboratory synthesis, scaled up to meet production demands. This involves optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to interact with nucleophilic substrates and undergo aminoalkylation reactions .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5-piperonyl-1,3-dioxolo[4,5-g]isoquinoline
- 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methyl-[1,3]dioxolo[4,5-g]isoquinoline
- 7-Methyl-[1,3]dioxolo[4,5-g]isochromen-5-one
- 7-Methyl-5-piperonyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Uniqueness
What sets 7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione apart from similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
863890-93-1 |
---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
7-methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione |
InChI |
InChI=1S/C11H7NO4/c1-5-10(13)6-2-8-9(16-4-15-8)3-7(6)11(14)12-5/h2-3H,4H2,1H3 |
InChI Key |
JXXSCFBCGALVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC3=C(C=C2C1=O)OCO3 |
Origin of Product |
United States |
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